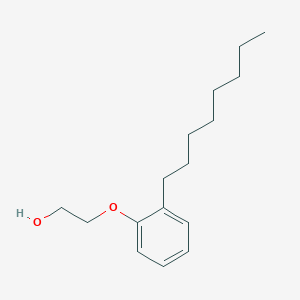

2-(Octylphenoxy)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1322-97-0 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

2-(2-octylphenoxy)ethanol |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)18-14-13-17/h8-9,11-12,17H,2-7,10,13-14H2,1H3 |

InChI Key |

GLDUZMNCEGHSBP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=CC=C1OCCO |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1OCCO |

Other CAS No. |

1322-97-0 |

Synonyms |

2-(octylphenoxy)ethanol |

Origin of Product |

United States |

Synthetic Pathways and Structural Derivatization of 2 Octylphenoxy Ethanol

Methodologies for the Preparation of Octylphenol (B599344) Ethoxylates

The preparation of octylphenol ethoxylates, the class of compounds to which 2-(octylphenoxy)ethanol belongs, is predominantly achieved through two main synthetic strategies: alkoxylation and etherification. These methods offer different levels of control over the final product distribution and structure.

Investigated Alkoxylation Routes and Reaction Mechanisms

The most common industrial method for producing octylphenol ethoxylates is through the process of ethoxylation, a type of alkoxylation. wikipedia.orgtristarintermediates.org This reaction involves the direct addition of ethylene (B1197577) oxide to octylphenol. The process is typically a base-catalyzed polymerization reaction. ballestra.com

The reaction mechanism proceeds via the deprotonation of the acidic phenolic hydroxyl group of octylphenol by a basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form a highly nucleophilic octylphenoxide anion. jetir.org This anion then attacks the electrophilic carbon of the ethylene oxide ring in a nucleophilic substitution reaction, causing the ring to open and form an ether linkage, with the regeneration of an alkoxide at the terminus of the new ethoxy group. This new alkoxide can then react with another molecule of ethylene oxide, leading to the growth of a polyoxyethylene chain.

Industrial ethoxylation is a highly exothermic process (ΔH = -92 kJ/mol of ethylene oxide reacted) and requires careful temperature and pressure control to prevent runaway reactions. wikipedia.orgballestra.com The process is typically carried out in a batch reactor under controlled conditions. jetir.org By managing the stoichiometry of octylphenol to ethylene oxide, the average number of ethoxy units per molecule can be controlled, though the final product is a mixture of ethoxylates with a distribution of chain lengths. tristarintermediates.orgjetir.org

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Temperature | 120°C to 180°C | wikipedia.orgjetir.org |

| Pressure | 1-2 bar | wikipedia.org |

| Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | wikipedia.orgjetir.org |

| Reactants | Octylphenol, Ethylene Oxide | google.com |

| Process Type | Fed-batch | ballestra.com |

Exploration of Etherification Protocols

An alternative to direct ethoxylation, which provides greater control for synthesizing specific, short-chain ethoxylates, is the use of etherification protocols such as the Williamson ether synthesis. This method is particularly suitable for the targeted synthesis of compounds like this compound, where only a single ethoxy unit is desired.

This protocol involves two main steps. First, the octylphenol is treated with a strong base (e.g., sodium hydride or potassium carbonate) to form the corresponding sodium or potassium octylphenoxide salt. Second, this salt is reacted with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The phenoxide acts as a nucleophile, displacing the halide in an SN2 reaction to form the desired ether linkage. researchgate.net This method prevents polymerization and yields a discrete compound rather than a mixture. researchgate.net

Targeted Synthesis of Specific Ethoxylated Octylphenol Isomers, including this compound

While industrial-scale alkoxylation produces a polydisperse mixture of octylphenol ethoxylates, the synthesis of a specific isomer like this compound (where the number of ethoxylate units, n, is exactly one) necessitates a more precise approach. The Williamson ether synthesis, as described previously, is the preferred laboratory and potentially specialized industrial method for this purpose.

The reaction involves the initial formation of an octylphenoxide, which is then reacted with 2-chloroethanol. researchgate.net This approach ensures the addition of a single hydroxyethyl (B10761427) group, yielding the target molecule this compound with high specificity. The most commercially significant precursor is 4-tert-octylphenol (B29142), which would yield 2-(4-tert-octylphenoxy)ethanol. ospar.orgchemicalbook.com This precise control is crucial for applications where the specific properties conferred by a single ethoxy group are required.

Research on Structural Derivatization and Functional Group Modification of this compound Analogues

Further functionalization of this compound and its analogues allows for the fine-tuning of their properties, such as water solubility, surface activity, and chemical reactivity. Research focuses on modifying both the terminal hydroxyl group and the octylphenoxy core.

Chemical Transformations of the Hydroxyl Terminus for Modified Functionality

The terminal hydroxyl group of the ethoxy chain is a primary site for chemical modification. These transformations can convert the nonionic surfactant into an anionic surfactant or add functionalities for specific applications.

Etherification (Benzylation): The terminal hydroxyl group can be converted into an ether, for example, through benzylation. This reaction involves forming an alkoxide from the terminal hydroxyl group using a strong base, followed by a nucleophilic substitution reaction with benzyl (B1604629) chloride. jetir.org This modification significantly alters the surfactant's properties, such as its cloud point. jetir.org

| Moles of Ethylene Oxide | Cloud Point Before Benzylation (1% aq. solution) | Cloud Point After Benzylation (1% aq. solution) |

|---|---|---|

| 10 | 66°C | 25°C |

| 15 | 100°C | 45°C |

| 19 | >100°C (Measured as 82°C in 10% NaCl) | 65°C |

Sulfation: Ethoxylated alcohols can be converted into ethoxysulfates, a class of anionic surfactants. This is achieved by reacting the terminal hydroxyl group with a sulfating agent like sulfur trioxide or chlorosulfuric acid, followed by neutralization with a base such as sodium hydroxide. wikipedia.org This introduces a highly polar sulfate (B86663) group, significantly increasing water solubility.

Formation of Phosphate (B84403) Esters: Octylphenol ethoxylates can also be reacted to form phosphate esters. atamanchemicals.com These anionic surfactants are known for their use as dispersants, low-foaming emulsifiers, and anti-static agents. atamanchemicals.com

Conversion to Other Functional Groups: Drawing from general organic synthetic strategies, the terminal hydroxyl group is a versatile handle for introducing other functionalities. It can be converted to an azide (B81097) or a thiol, which can then be used for subsequent conjugation or cross-linking reactions. nih.gov

Synthetic Approaches to Modulating the Octylphenoxy Moiety

Modification of the hydrophobic octylphenoxy portion of the molecule is typically accomplished by selecting or synthesizing a desired phenol derivative before the ethoxylation step. The structure of the octyl group (e.g., linear vs. branched) and its substitution pattern on the phenol ring (ortho, meta, or para) are determined during the synthesis of the alkylphenol precursor.

The most common commercial precursor, 4-tert-octylphenol, is produced by the Friedel-Crafts alkylation of phenol with an octene isomer, typically di-isobutylene (tert-octene), in the presence of an acid catalyst like an ion-exchange resin or boron trifluoride. chemicalbook.com By choosing different olefin isomers or alkylation catalysts, the structure of the octyl group and its point of attachment to the phenol ring can be varied, thereby modulating the hydrophobic character of the resulting surfactant.

Advanced Analytical Methodologies for 2 Octylphenoxy Ethanol and Its Environmental Transformation Products

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a cornerstone for the analysis of 2-(Octylphenoxy)ethanol and related compounds, providing the necessary separation from interfering substances present in samples such as wastewater, surface water, and soil. Both liquid and gas chromatography are extensively employed, often tailored to the specific properties of the analytes.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), is the most common technique for analyzing octylphenol (B599344) ethoxylates (OPEOs) and their degradation products. srce.hr The polarity and low volatility of these compounds make them well-suited for LC analysis. srce.hr

Reversed-phase HPLC (RP-HPLC) is frequently used, separating analytes based on their hydrophobicity. srce.hrsielc.com A typical RP-HPLC setup might use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. sielc.comepa.govsielc.com To enhance ionization for mass spectrometry detection, additives like ammonium (B1175870) acetate (B1210297) or formic acid are often included in the mobile phase. sielc.comepa.govsielc.com

The coupling of LC with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective method for the determination of OPEOs. epa.govnih.govnih.gov This combination allows for the analysis of a wide range of ethoxymers in a single run. epa.govnih.gov For instance, a method was developed for the simultaneous analysis of 152 different alcohol and alkylphenol ethoxylate homologues within an 11-minute run time, achieving limits of detection (LOD) in the low picogram range. epa.govnih.gov Sample preparation for LC analysis often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. epa.govnih.govnih.govnih.gov

Fluorescence detection can also be coupled with LC for the analysis of OPEOs. scispace.com This method may involve a derivatization step, such as acetylation, to remove matrix interferences that are no longer fluorescent after the reaction, thereby improving selectivity. scispace.com

Table 1: Examples of Liquid Chromatography Methods for Octylphenol Ethoxylates (OPEOs)

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | Waters Acquity UPLC BEH C18 | Acetonitrile and 2 mM ammonium acetate in water | ESI+ MS/MS | Water Samples | epa.gov |

| LC-APCI-MS | Not specified | Not specified | APCI-MS | Soil Samples | nih.gov |

| LC-MS-MS | Not specified | Acetonitrile-water gradient | ESI- MS/MS | Surface Water | nih.gov |

| RP-HPLC | Not specified | Acetonitrile, water, and phosphoric acid | UV | General Analysis | sielc.com |

| LC | Graphitized carbon black SPE cartridges | Not specified | Fluorescence | Effluent Samples | scispace.com |

Gas chromatography (GC) is another powerful tool for the analysis of this compound, though it presents challenges. The high boiling points and viscosity of ethoxylates, which increase with the number of ethoxy units, make them difficult to analyze directly by conventional GC. colab.ws Therefore, a derivatization step is typically required to increase the volatility and improve the chromatographic properties of the analytes. colab.wsresearchgate.net

Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the terminal hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. colab.wsresearchgate.net Other reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluorobenzoyl bromide (PFB-Br) have also been used. scielo.org.za This chemical modification not only increases volatility but can also enhance chromatographic efficiency and detector sensitivity. colab.wsresearchgate.net

The derivatized samples are then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. colab.wssigmaaldrich.com The use of isotopically labeled internal standards, such as ¹³C-labeled octylphenol, is crucial for achieving precise and accurate measurements by correcting for variations during sample preparation and analysis. sigmaaldrich.com GC-MS methods after derivatization have been standardized, for instance in ISO 18857-2 for the analysis of octylphenol and its mono- and diethoxylates in water. sigmaaldrich.com

Table 2: Derivatization Reagents for GC Analysis of Alkylphenol Ethoxylates

| Derivatization Reagent | Abbreviation | Analyte Functional Group | Purpose | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Increases volatility by forming a TMS ether | colab.wsresearchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH) | Increases volatility by forming a TMS ether | sigmaaldrich.com |

| Heptafluorobutyric anhydride | HFBA | Hydroxyl (-OH) | Forms a heptafluorobutyryl ester for enhanced detection | scielo.org.za |

| Pentafluorobenzoyl bromide | PFB-Br | Hydroxyl (-OH) | Forms a pentafluorobenzoyl ester for enhanced detection | scielo.org.za |

Spectrometric Detection and Identification Methods

Spectrometric methods are indispensable for the structural confirmation of this compound and its metabolites. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques used for detailed structural analysis.

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique, is a powerful tool for the structural elucidation of small molecules and their metabolites. nih.gov Soft ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used for analyzing OPEOs as they can ionize the molecules with minimal fragmentation, preserving the molecular ion. nih.govresearchgate.net

In positive ion mode, OPEOs often form ammonium adducts ([M+NH₄]⁺) when ammonium acetate is present in the mobile phase. epa.govnih.gov These adducts are stable and suitable for subsequent fragmentation in tandem MS experiments. epa.gov Collision-induced dissociation (CID) of these precursor ions generates a pattern of product ions that provides structural information. nottingham.edu.mynih.gov For ethoxylates, a characteristic fragmentation pattern is the sequential loss of ethoxy units (44 Da), which allows for the identification of the oligomer distribution. researchgate.net

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap, provides highly accurate mass measurements. thermofisher.com This accuracy allows for the determination of the elemental composition of the parent compound and its fragments, which is crucial for identifying unknown metabolites and transformation products. nih.gov Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSⁿ) experiments provide detailed information about the molecule's structure by systematically breaking it down and analyzing the resulting fragments. nih.govnottingham.edu.my

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural analysis of organic compounds, including this compound. rsc.org Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgresearchgate.net

In the ¹H NMR spectrum of an octylphenol ethoxylate, distinct signals can be observed for the different protons in the molecule:

Aromatic Protons: Protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm. libretexts.org

Ethoxy Protons: The protons of the ethylene (B1197577) oxide units (-OCH₂CH₂-) create a complex signal, often a multiplet, typically found around 3.5-4.5 ppm. libretexts.orgrsc.org The protons on the carbon adjacent to the phenolic oxygen are deshielded and appear in this region. libretexts.org

Octyl Group Protons: The protons of the branched octyl chain appear in the upfield region, typically between 0.5 and 1.8 ppm. nih.gov

Similarly, the ¹³C NMR spectrum provides characteristic signals for the different carbon atoms:

Aromatic Carbons: Carbons in the benzene (B151609) ring resonate in the 110-160 ppm range. rsc.org

Ethoxy Carbons: The carbons of the ethoxylate chain typically appear in the 60-70 ppm region. researchgate.net

Octyl Group Carbons: The aliphatic carbons of the octyl side chain are found in the upfield region, generally between 10 and 40 ppm. nih.gov

Advanced NMR experiments can be used to confirm the exact conjugation site of metabolites, which can be challenging to determine by mass spectrometry alone. nottingham.edu.mynih.gov

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique for determining the concentration of specific metal elements. drawellanalytical.com While it does not directly analyze organic compounds like this compound, it is a valuable tool in related studies involving surfactants. acs.orgwiley.com

AAS is frequently used in studies investigating the efficiency of surfactants in the extraction or emulsification of metals from various matrices. nih.govresearchgate.net For example, a method was developed for determining metals in used lubricating oils where an ethoxy nonylphenol surfactant was used to create an emulsion of the oil in water, which could then be analyzed by AAS. nih.gov The surfactant aids in dispersing the oil, which contains the metal analytes, into the aqueous phase for introduction into the spectrometer. nih.gov

Another application is the indirect analysis of surfactants. acs.org This involves forming a complex between the surfactant molecule and a metal ion, such as copper(II). acs.org This complex can be extracted into an organic solvent. Subsequently, the metal is back-extracted into an acidic solution, and its concentration is determined by AAS. acs.org The concentration of the metal is proportional to the concentration of the surfactant in the original sample. This approach demonstrates the utility of AAS in quantifying surfactants in contexts where direct analysis is difficult or where the primary interest is the interaction between surfactants and metals. acs.orgwiley.com

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is a critical first step to ensure the reliability and accuracy of analytical results. The choice of extraction protocol depends heavily on the nature of the sample matrix (e.g., water, sediment, biological tissue) and the physicochemical properties of the target analytes.

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of analytes from liquid samples and extracts. sigmaaldrich.com For aqueous samples like river or wastewater, reversed-phase SPE is the predominant mode. nih.gov The process involves passing the water sample through a cartridge packed with a solid sorbent material, typically an alkyl- or aryl-bonded silica (B1680970) like C18. sigmaaldrich.comnih.gov The nonpolar this compound and related compounds are retained on the sorbent while more polar matrix components pass through. sigmaaldrich.com After a washing step to remove residual interferences, the target analytes are eluted with a small volume of an organic solvent, such as methanol (B129727) or acetonitrile. sigmaaldrich.com

For solid matrices like sediment, an initial solvent extraction is required before SPE cleanup. nih.govsigmaaldrich.com The resulting organic extract is then subjected to an SPE procedure, which may be normal-phase or reversed-phase depending on the extraction solvent used, to isolate the analytes from co-extracted matrix interferences. sigmaaldrich.comdphen1.com

| Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |

|---|---|---|---|---|

| Soil/Sludge | C18 | Acetone-Hexane (50:50 v/v) | 89 - 94% | nih.gov |

| River Sediment | Not specified | Methanol-Acetone (1:1, v/v) | >70% | nih.gov |

| Water | Not specified | Not specified | >60% | nih.gov |

| Tea | Not specified | Acetonitrile | 61.8 - 110.7% | mdpi.com |

Matrix Solid Phase Dispersion (MSPD) is a specialized sample preparation technique particularly suited for solid, semi-solid, and viscous biological samples like fish or mussel tissues. nih.govnih.gov The MSPD process involves blending the tissue sample directly with a solid-phase sorbent (e.g., octadecylsilica, C18) in a mortar with a pestle. nih.govmdpi.comies.gov.pl This mechanical blending disrupts the tissue architecture, dispersing the sample components over the large surface area of the sorbent. nih.govies.gov.pl

This sample-sorbent blend is then packed into a column. ies.gov.pl Co-extracted lipids and other interferences can be washed away with a non-polar solvent like hexane (B92381), after which the target analytes, including this compound, are eluted with a more polar solvent such as methanol. nih.govies.gov.pl Further cleanup steps, for instance using an alumina (B75360) column, can be employed to remove remaining interferences. nih.gov MSPD offers a streamlined approach that combines extraction, cleanup, and fractionation into a single procedure, significantly simplifying the analysis of complex biological matrices. nih.gov Studies have demonstrated high average recoveries, often exceeding 90%, for alkylphenol ethoxylates in fish and mussel samples using optimized MSPD methods. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Biological Tissues (Fish, Mussels) | nih.gov |

| Dispersion Sorbent | Octadecylsilica (C18) | nih.gov |

| Eluting Solvent | Methanol | nih.gov |

| Cleanup Adsorbent | Aluminium oxide | nih.gov |

| Average Recovery | >90% | nih.gov |

Cloud Point Extraction (CPE) is an environmentally friendly separation and pre-concentration technique that utilizes the unique properties of non-ionic surfactants in aqueous solutions. mdpi.comnih.gov The method is based on the phenomenon where a non-ionic surfactant solution, upon heating to a specific temperature known as the cloud point, separates into two distinct phases: a surfactant-rich phase of a small volume and a dilute aqueous phase. mdpi.comua.pt

Hydrophobic compounds like this compound, present in the initial solution, are partitioned into the hydrophobic cores of the micelles formed by the surfactant. nih.gov During the phase separation, these analytes become concentrated in the small volume of the surfactant-rich phase, achieving a high pre-concentration factor. mdpi.com The effectiveness of CPE can be influenced by factors such as temperature, pH, and the addition of salts. mdpi.com Surfactants such as Triton X-114 have been used effectively, achieving quantitative extraction with recovery values greater than 96% for phenolic compounds. teilar.gr This technique is a simple, inexpensive, and green alternative to traditional solvent-based extractions. mdpi.comnih.gov

| Parameter | Condition/Reagent | Effect | Reference |

|---|---|---|---|

| Principle | Phase separation of non-ionic surfactant solution upon heating | Concentrates hydrophobic analytes in a small surfactant-rich phase | mdpi.comua.pt |

| Common Surfactant | Triton X-114 | Achieved >96% recovery for phenols | teilar.gr |

| Influencing Factors | Temperature, pH, addition of salts or alcohols | Can enhance extraction efficiency and lower the cloud point temperature | mdpi.comresearchgate.net |

| Advantages | Simple, inexpensive, environmentally friendly, high pre-concentration factor | Reduces use of toxic organic solvents | mdpi.comnih.gov |

Solvent extraction remains a fundamental and versatile technique for isolating this compound from various environmental matrices. ecoxtract.com The choice of solvent and method depends on the sample's nature (solid, semi-solid, or liquid) and the target analyte's properties. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid samples like soil and sediment. nih.govraykolgroup.com For alkylphenolic compounds, a mixture of methanol and acetone (B3395972) (1:1, v/v) at a relatively low temperature (50°C) has been shown to yield good recoveries (>70%) while minimizing thermal degradation of volatile phenols. nih.gov Another study on soils used an acetone-hexane mixture (50:50 v/v) and achieved recoveries between 89% and 94%. nih.govscispace.com

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE involves partitioning the analytes between the water sample and an immiscible organic solvent, such as n-hexane. ecoxtract.comthermofisher.com The organic phase, now containing the analytes, is then separated, dried, and concentrated for analysis. thermofisher.com

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles in the extraction solvent, enhancing the disruption of the sample matrix and improving solvent penetration. For solid samples like soil or sediment, the sample is mixed with a solvent (e.g., a hexane and acetone mixture) and sonicated, followed by separation of the extract for further analysis. thermofisher.com

| Method | Matrix | Solvent System | Key Parameters | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | River Sediment | Methanol-Acetone (1:1) | 50°C, 1500 psi | >70 | nih.gov |

| Pressurized Liquid Extraction (PLE) | Soil | Acetone-Hexane (1:1) | Not specified | 89 - 94 | nih.gov |

| Liquid-Liquid Extraction (LLE) | Water | n-Hexane | Shaking, phase separation | Not specified | thermofisher.com |

| Ultrasonic-Assisted Extraction (UAE) | Solid Samples (e.g., soil) | Hexane-Acetone | Sonication for 20 min | Not specified | thermofisher.com |

Quantitative Analysis and Method Validation in Environmental Chemical Research

Following extraction and cleanup, quantitative analysis is typically performed using chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS). thermofisher.comnih.gov To ensure the data generated is reliable and accurate, the analytical method must be rigorously validated. nih.gov Method validation involves assessing several key performance parameters. nih.govthermofisher.com

Linearity and Range: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is typically demonstrated by a high coefficient of determination (r² or R²) for the calibration curve, which should be close to 1.0. mdpi.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govmdpi.comnih.gov These are crucial for determining the method's sensitivity, especially for trace-level environmental analysis. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies on spiked samples. mdpi.com Precision measures the degree of agreement among replicate measurements and is typically expressed as the relative standard deviation (RSD). mdpi.comnih.gov

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov

Validation ensures that the analytical method is fit for its intended purpose, providing confidence in the reported concentrations of this compound and its derivatives in environmental samples. thermofisher.com

| Parameter | Matrix | Method | Value | Reference |

|---|---|---|---|---|

| Linearity (R²) | Tea | SPE-UPLC-MS/MS | 0.9949 - 0.9999 | mdpi.com |

| LOD | Water | GC-MS | 0.01 - 0.15 µg/L | nih.gov |

| LOQ | Water | GC-MS | 0.05 - 0.66 µg/L | nih.gov |

| LOD | Sediment | LC-MS | 1 - 5 µg/kg | nih.gov |

| LOQ | Soil | PLE-LC-MS | 1 - 100 µg/kg | nih.gov |

| Accuracy (Recovery) | Tea | SPE-UPLC-MS/MS | 61.8 - 110.7% | mdpi.com |

| Precision (RSD) | Tea | SPE-UPLC-MS/MS | 1.5 - 16.9% | mdpi.com |

Interfacial and Supramolecular Chemistry of 2 Octylphenoxy Ethanol in Research Systems

Aggregation Behavior of 2-(Octylphenoxy)ethanol as a Nonionic Surfactant

The aggregation of surfactant molecules in a solution is a spontaneous process driven by the need to minimize unfavorable interactions between the hydrophobic tails and the solvent, typically water. For nonionic surfactants like this compound, this behavior is critically dependent on the balance between the hydrophobic alkylphenol tail and the hydrophilic polyoxyethylene head.

Micellization Phenomena and Critical Micelle Concentration Studies

Micellization is a hallmark of surfactant behavior, characterized by the formation of aggregates known as micelles above a specific concentration called the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers, but as the concentration increases to the CMC, they begin to self-assemble to shield their hydrophobic tails from the aqueous environment. sanyo-si.com

The value of the CMC is intrinsically linked to the surfactant's molecular structure. firp-ula.org For ethoxylated nonionic surfactants, a primary determinant of the CMC is the length of the ethylene (B1197577) oxide (EO) chain. A general and well-established trend shows that as the degree of ethoxylation increases, the surfactant becomes more hydrophilic, and the CMC value in water decreases. sanyo-si.com Conversely, surfactants with shorter EO chains are more hydrophobic and exhibit a higher CMC.

While specific experimental CMC data for this compound (possessing only a single EO unit) is not extensively documented in the literature, its position as the shortest member of the octylphenol (B599344) ethoxylate series allows for a scientifically grounded estimation of its properties. It is expected to have a significantly higher CMC and lower water solubility compared to its more commonly studied, highly ethoxylated counterparts like Triton X-100 (which has an average of 9.5 EO units). atamanchemicals.com The influence of the ethoxy chain length on the CMC is a critical factor in determining the efficiency of a surfactant in aqueous systems. shell.com

The table below illustrates the general relationship between the number of ethoxy units and the CMC for alcohol ethoxylate surfactants, providing context for the expected high CMC of this compound.

| Surfactant Type | Number of Ethoxy (EO) Units | Typical CMC (mol/L) |

| Alcohol Ethoxylate | 5 | ~ 9.0 x 10⁻⁵ |

| Alcohol Ethoxylate | 8 | ~ 6.5 x 10⁻⁵ |

| Sodium Dodecyl Sulfate (B86663) (for comparison) | N/A (Ionic) | 8.0 x 10⁻³ wikipedia.org |

Note: The CMC values are illustrative for linear alcohol ethoxylates and serve to demonstrate the trend. Actual values depend on the specific hydrophobic tail.

Formation of Higher-Order Aggregates (e.g., lamellar phases, bilayers)

Beyond the formation of spherical micelles, surfactants can assemble into more complex, higher-order structures such as cylindrical micelles, hexagonal phases, and lamellar phases, which consist of stacked bilayers of surfactant molecules separated by solvent. rsc.org The specific structure formed depends on factors like surfactant concentration, temperature, and the geometric packing parameter of the surfactant molecule.

The formation of lamellar phases is common in concentrated surfactant systems or in the presence of certain additives. rsc.orgnih.gov These structures consist of alternating layers of ordered surfactant molecules and the solvent. core.ac.uk However, the tendency to form such phases is highly dependent on the hydrophilic-lipophilic balance (HLB) of the surfactant.

Due to its very short hydrophilic chain, this compound has a low HLB value, making it highly lipophilic. Surfactants with such characteristics are less likely to form stable lamellar phases in water. Instead, they are more inclined to form reverse micelles in nonpolar solvents or to participate in the formation of water-in-oil microemulsions. osti.gov The formation of stable, extended bilayers in an aqueous environment typically requires a larger hydrophilic head group to balance the hydrophobic tail and facilitate the necessary molecular packing.

Adsorption Mechanisms on Solid Surfaces and Mineral Interfaces

The adsorption of surfactants onto solid surfaces is a critical phenomenon in many industrial and environmental processes. The interaction is governed by the chemical nature of both the surfactant and the solid substrate.

Adsorption Kinetics and Equilibrium on Various Substrates (e.g., clay minerals, carbonates)

Clay Minerals: Clay minerals like kaolinite (B1170537) and montmorillonite (B579905) present complex surfaces for surfactant adsorption. researchgate.netrsc.orgmdpi.com The adsorption of nonionic ethoxylated surfactants on these surfaces is influenced by several potential mechanisms. One key interaction is hydrogen bonding between the oxygen atoms in the ethylene oxide units of the surfactant and the hydroxyl groups present on the clay surface. nih.gov Furthermore, hydrophobic interactions can occur between the alkylphenol tail of the surfactant and less polar sites on the mineral surface. For swelling clays (B1170129) like montmorillonite, adsorption can also involve the intercalation of surfactant molecules into the interlayer spaces, a process influenced by the nature of the exchangeable cations present. researchgate.netbibliotekanauki.pl

Influence of Surfactant Structure and Solution Chemistry on Adsorption Behavior

The molecular structure of the surfactant is a paramount factor in its adsorption behavior. For this compound, its structure has two key implications:

Short Ethoxy Chain: With only a single ethoxy unit, the potential for extensive hydrogen bonding with polar mineral surfaces is limited compared to its longer-chain analogues. mdpi.com This may result in a different adsorption density and orientation at the surface.

Hydrophobic Tail: The bulky octylphenol group provides a strong driving force for adsorption onto hydrophobic surfaces or at the solid-water interface to escape the aqueous environment.

The chemistry of the aqueous solution also plays a critical role.

pH: While nonionic surfactants are generally less sensitive to pH than ionic surfactants, the pH of the solution can alter the surface charge of minerals. Clay mineral edges and carbonate surfaces have pH-dependent charges, which can influence the extent of hydrogen bonding and other surface interactions. mdpi.com

Ionic Strength: The presence of electrolytes in the solution can affect the solubility and aggregation state of the surfactant, which in turn can modify its adsorption characteristics. For nonionic surfactants, high salt concentrations can lower the cloud point and promote phase separation, indirectly influencing the concentration of monomer available for adsorption.

Role in Colloidal Systems and Advanced Material Synthesis Research

In research, this compound serves as a model compound for studying the behavior of nonionic surfactants with minimal hydrophilicity. Its distinct properties make it relevant in specific colloidal systems. Given its low HLB, it is particularly effective in stabilizing water-in-oil emulsions, where it orients itself at the oil-water interface with its hydrophobic tail in the oil phase and its small hydrophilic head in the water droplet.

This property is crucial in the formation of microemulsions, which are thermodynamically stable, transparent dispersions of oil and water. osti.gov Short-chain ethoxylates like this compound can act as the primary surfactant or as a co-surfactant to fine-tune the curvature of the interface, enabling the formation of these nanostructured fluids.

In the context of environmental science, 4-tert-octylphenol (B29142) monoethoxylate (an isomer and synonym) has been identified as a degradation product of more complex, commercial octylphenol polyethoxylate surfactants found in wastewater effluent. caymanchem.com Its presence and behavior in these aqueous colloidal systems are subjects of environmental research. While its direct application in the synthesis of advanced materials like nanoparticles is not widely documented, its fundamental role in controlling interfacial tension and promoting micro-heterogeneous environments in microemulsions provides a basis for its potential use in templating or controlling reaction media for nanomaterial synthesis.

Investigations into Emulsification and Dispersant Properties in Model Formulations

Research into this compound and its analogues, such as octylphenol ethoxylates, has been significant in the field of emulsion science. These non-ionic surfactants possess an amphiphilic structure, with a hydrophilic ethylene oxide chain and a hydrophobic octylphenol group, which allows them to reduce interfacial tension between immiscible liquids like oil and water, thereby facilitating the formation of stable emulsions.

Studies in model formulations focus on how the molecular structure of these compounds influences their partitioning behavior between oil, water, and microemulsion phases. The efficiency of an emulsifier is often determined by its ability to create a stable interfacial film, preventing the coalescence of dispersed droplets. The branching of the hydrophobe, in this case, the octyl group, and the length of the ethoxylate chain are critical factors. Research indicates that the partitioning coefficient of these surfactants can be systematically altered by formulation variables such as temperature and salinity, which provides a method for fine-tuning emulsion properties for specific applications. scispace.com The goal of such research is often to map the formulation-composition relationships to predict and control the emulsification process for engineering purposes. researchgate.net

The dispersant properties are also a key area of investigation. In model systems, the ability of this compound analogues to adsorb onto particle surfaces and create steric or electrostatic barriers prevents aggregation and settling. This is crucial in formulations where solid particles need to be suspended in a liquid medium. The effectiveness of the dispersant is evaluated by measuring parameters like particle size distribution and suspension stability over time.

Table 1: Influence of Formulation Variables on Emulsifier Partitioning (Illustrative Data)

| Formulation Variable | Change | Effect on Partitioning Coefficient (Ko/w) | Resulting Emulsion Stability |

|---|---|---|---|

| Temperature | Increase | Varies with system; can shift hydrophilic-lipophilic balance (HLB) | May increase or decrease |

| Salinity (Aqueous Phase) | Increase | Generally increases partitioning into the oil phase | Tends to destabilize O/W emulsions |

| Oil Phase Alkane Carbon Number | Increase | Increases partitioning into the aqueous phase | Tends to stabilize O/W emulsions |

Research on the Preparation of Hybrid Layered Materials and Organoclays utilizing this compound Analogues

The preparation of hybrid layered materials and organoclays often involves the intercalation of organic molecules into the galleries of inorganic layered compounds, such as clay minerals. researchgate.net Analogues of this compound, particularly cationic surfactants with similar alkylphenol structures, are utilized to modify the surface of clays from hydrophilic to organophilic. This process, known as organomodification, is essential for making the clays compatible with organic polymers for the creation of nanocomposites. researchgate.net

The research process involves dispersing a clay mineral, such as montmorillonite, in water and then adding the organic surfactant. The surfactant cations exchange with the inorganic cations (e.g., Na+, Ca2+) present in the clay galleries. The long alkyl chains of the surfactant then create an organic environment within the clay layers, causing them to swell and allowing for the intercalation of polymer chains.

The success of the organomodification and the resulting hybrid material's properties are assessed using techniques like X-ray diffraction (XRD), which measures the change in the interlayer spacing (d-spacing) of the clay. An increase in the d-spacing confirms the intercalation of the organic molecules. The resulting organoclays can be used as functional fillers in polymers to improve mechanical, thermal, and barrier properties. researchgate.net Research in this area explores how the structure of the organic modifier influences the degree of intercalation and the final properties of the nanocomposite material. researchgate.net

Table 2: Characterization of Organoclay Prepared with Alkylphenoxy Analogues (Illustrative Data)

| Material | Organic Modifier | d-spacing (Å) before Modification | d-spacing (Å) after Modification | Degree of Intercalation |

|---|---|---|---|---|

| Montmorillonite Clay | Quaternary ammonium (B1175870) salt of alkylphenol ethoxylate | 12.5 | 28.4 | High |

| Hectorite Clay | Imidazolium-based alkylphenoxy surfactant | 13.2 | 25.8 | Moderate-High |

| Bentonite Clay | Primary amine of octylphenol | 12.8 | 18.5 | Moderate |

Tribological Properties and Lubricant Film Formation in Controlled Research Contexts

The study of tribology involves friction, wear, and lubrication between interacting surfaces in relative motion. Chemicals like this compound and its derivatives are investigated as potential additives in lubricant formulations to enhance their performance. The primary function of such additives is to form a protective film on the metal surfaces, which can reduce direct metal-to-metal contact, thereby lowering friction and wear. researchgate.net

In controlled research settings, such as four-ball tribotesters, the effectiveness of lubricant formulations is evaluated. researchgate.net Key parameters measured include the coefficient of friction (COF) and the wear scar diameter (WSD) on the test balls. A lower COF indicates better lubricity, while a smaller WSD signifies improved anti-wear properties. researchgate.net

Table 3: Tribological Performance of a Base Lubricant with and without an Additive (Illustrative Data)

| Lubricant Formulation | Test Load (N) | Coefficient of Friction (COF) | Wear Scar Diameter (mm) |

|---|---|---|---|

| Base Oil | 80 | 0.120 | 0.85 |

| Base Oil + 1% Additive | 80 | 0.075 | 0.58 |

| Base Oil | 100 | 0.115 | 0.92 |

| Base Oil + 1% Additive | 100 | 0.072 | 0.61 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-octanol |

| Montmorillonite |

| Hectorite |

| Bentonite |

| Sodium (Na+) |

Emerging Research Frontiers and Methodological Advancements for 2 Octylphenoxy Ethanol

Development of Novel Analytical Approaches for Trace Level Detection in Environmental Samples

The detection of 2-(Octylphenoxy)ethanol and other alkylphenol ethoxylates (APEOs) at trace levels in complex environmental matrices presents a significant analytical challenge. To address this, researchers are continuously developing more sensitive and selective analytical methods. The core of these methods often involves a multi-step process including extraction and separation from the sample matrix, followed by instrumental analysis. env.go.jp

Novel extraction techniques have moved beyond traditional liquid-liquid extraction (LLE), which is often time-consuming and requires large volumes of hazardous organic solvents. mdpi.com Solid-phase extraction (SPE) and solid-phase microextraction (SPME) have gained prominence for their efficiency and reduced solvent use when analyzing water samples. mdpi.com For solid matrices like soil and sediment, newer methods such as microwave-assisted extraction (MAE) are proving effective. mdpi.com

Once extracted, the analysis is typically performed using highly selective and sensitive analytical equipment. env.go.jp Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are the primary techniques employed. env.go.jpmdpi.com These hyphenated techniques allow for both the separation of this compound from other compounds in the sample and its definitive identification and quantification, even at very low concentrations. chromatographyonline.com Recent advancements also include the development of high-resolution mass spectrometry, which provides even greater accuracy and the ability to identify unknown metabolites and transformation products. elsevier.com

Table 1: Comparison of Modern Analytical Techniques for this compound Detection

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and partitioning between a stationary and mobile phase, followed by mass-based detection. | High resolution, excellent for volatile and semi-volatile compounds. | Analysis of water, soil, and air samples. |

| LC-MS | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by mass-based detection. | Suitable for non-volatile and thermally labile compounds, high sensitivity. chromatographyonline.com | Analysis of water, wastewater, and biological samples. |

| SPE | A sample preparation technique where compounds from a liquid sample are adsorbed onto a solid sorbent, then eluted with a solvent. | Reduces matrix interference, concentrates the analyte, minimizes solvent use. mdpi.com | Pre-concentration of analytes from water samples. |

| SPME | A solvent-free sample preparation technique using a coated fiber to extract analytes from a sample. | Simple, fast, solvent-free, combines extraction and pre-concentration. mdpi.com | Trace analysis in water and air samples. |

| MAE | Uses microwave energy to heat solvents in contact with a solid sample, enhancing extraction efficiency. | Reduced extraction time and solvent consumption compared to traditional methods like Soxhlet. mdpi.com | Extraction from soil, sediment, and sludge. |

Application of Advanced Spectroscopic Techniques for In-situ Characterization of Environmental Transformations

Understanding the fate and transformation of this compound in the environment requires analytical tools that can probe its chemical state in-situ, without significantly disturbing the sample. Advanced spectroscopic techniques are increasingly being used for this purpose, providing detailed information on the molecular level changes the compound undergoes. semanticscholar.org These methods are powerful for investigating biogeochemical processes directly within environmental matrices. semanticscholar.org

Synchrotron radiation-based techniques, for instance, offer exceptionally high-quality radiation that can be used for various spectroscopic investigations. semanticscholar.org Techniques such as X-ray Absorption Near-Edge Structure (XANES) and Nuclear Magnetic Resonance (NMR) spectroscopy can directly probe environmental samples to determine the speciation and bonding environment of elements. semanticscholar.org While not directly observing the entire this compound molecule, these methods can track changes in its local chemical environment or its interaction with mineral surfaces.

Other techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of molecules. semanticscholar.org This allows researchers to identify functional groups and track changes in the molecular structure of this compound as it undergoes degradation, for example, through the shortening of the ethoxylate chain or the oxidation of the aromatic ring. The integration of multiple complementary techniques is often necessary to gain a comprehensive understanding of these transformation processes. semanticscholar.org

Research into Bioremediation and Advanced Oxidation Processes for Environmental Contaminant Mitigation

To mitigate the environmental impact of this compound, research has focused on both bioremediation and advanced oxidation processes (AOPs). Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. This approach is considered a cost-effective and environmentally friendly treatment strategy.

Advanced Oxidation Processes (AOPs) represent a different approach, involving the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of recalcitrant organic pollutants, including this compound. researchgate.net

Several types of AOPs have been investigated for the degradation of persistent organic pollutants:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The process is enhanced by the application of UV light (photo-Fenton). mdpi.comresearchgate.net

Photocatalysis: This process often utilizes semiconductor materials, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generate electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.net

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with contaminants or decompose in water to form hydroxyl radicals. mdpi.comresearchgate.net

The combination of AOPs with biological treatments is also being explored as a promising strategy, where the AOPs perform an initial partial degradation of the recalcitrant compound, making the resulting byproducts more amenable to subsequent biological degradation. mdpi.com

Table 2: Overview of AOPs for Contaminant Mitigation

| AOP Method | Reagents/Catalysts | Mechanism | Key Advantages |

|---|---|---|---|

| Fenton | Fe²⁺, H₂O₂ | Generates •OH through the reaction of ferrous iron with hydrogen peroxide. researchgate.net | Effective in various matrices, relatively low cost. |

| Photo-Fenton | Fe²⁺, H₂O₂, UV Light | UV light enhances •OH production and regenerates Fe²⁺. mdpi.com | Higher degradation efficiency than standard Fenton. |

| TiO₂ Photocatalysis | TiO₂, UV Light | UV activation of TiO₂ generates electron-hole pairs, leading to •OH formation. researchgate.net | Catalyst is inexpensive, stable, and non-toxic. |

| Ozonation | O₃ | Direct oxidation by ozone and indirect oxidation via •OH radicals. mdpi.com | Strong oxidizing power, effective for disinfection. |

Innovations in Sustainable Synthesis and Green Chemistry for Alkylphenol Ethoxylates

The traditional synthesis of alkylphenol ethoxylates (APEs), including this compound, often involves base catalysts like sodium or potassium hydroxide (B78521). google.com In line with the principles of green chemistry, research is focused on developing more sustainable and efficient synthetic routes.

A key area of innovation is the development of advanced catalysts. Double metal cyanide (DMC) catalysts, for example, have been shown to significantly improve the cycle time and safety of the ethoxylation process. google.comgoogle.com These catalysts allow for more controlled and efficient reactions, potentially reducing energy consumption and waste generation.

Another major thrust in green chemistry is the move towards bio-based feedstocks. Innovations include the creation of bio-based alkyl ethoxylates derived from renewable resources, which serve as more environmentally friendly alternatives to traditional petrochemical-based surfactants. patsnap.com These bio-based alternatives often exhibit improved biodegradability. patsnap.com Furthermore, research is exploring the synthesis of novel APEs from different starting materials, such as using an octene-rich byproduct stream from petrochemical plants to create new C16 alkylphenol ethoxylates, which have been found to have significantly lower toxicity than traditional nonylphenol. google.com

Integration of Multi-omics Approaches for Elucidating Biodegradation Mechanisms

Understanding how microorganisms break down this compound at a molecular level is crucial for optimizing bioremediation strategies. The integration of "multi-omics" approaches provides a powerful toolkit for this purpose. researchgate.net These approaches allow for a comprehensive view of the biological processes occurring within a microbial cell or community in response to a contaminant. researchgate.net

The primary omics fields being integrated are:

Genomics: The study of an organism's complete set of DNA. Genomic analysis helps identify the genes that encode the enzymes responsible for degrading specific pollutants. researchgate.net

Transcriptomics: The analysis of all RNA molecules in a cell. This reveals which genes are actively being expressed under certain conditions, such as exposure to this compound, providing insight into the cellular response.

Proteomics: The large-scale study of proteins. Proteomics identifies the specific enzymes and other proteins that are produced by the organism to carry out the degradation process. nih.gov

Metabolomics: The study of the complete set of small-molecule metabolites. This helps in identifying the intermediate byproducts of the degradation pathway, providing a complete picture of the metabolic fate of the contaminant. nih.gov

By combining data from these different omics layers, researchers can construct detailed models of the biodegradation pathways, identify rate-limiting steps, and discover novel catabolic genes and enzymes involved in the breakdown of this compound and other APEOs. researchgate.netnih.gov

Advanced Computational Modeling for Complex Environmental and Material Interactions

Advanced computational modeling, particularly in silico molecular docking studies, provides valuable insights into the interactions between this compound and biological macromolecules. These computational approaches can predict and analyze the binding mechanisms of environmental contaminants with target proteins, which is fundamental to understanding their potential biological activity. nih.gov

For instance, studies have used computational docking to investigate the binding affinity of octylphenol (B599344), the parent compound of this compound, with proteins like human sex hormone-binding globulin (SHBG). nih.gov Such models can calculate the binding energy and identify the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov

These computational studies have demonstrated that compounds like octylphenol show a high binding affinity for SHBG. nih.gov The models reveal that these synthetic compounds can interact with many of the same amino acid residues as the natural ligands, suggesting a potential for interference with normal physiological functions. nih.gov This type of advanced modeling is a powerful tool for predicting the environmental and biological interactions of this compound and related compounds, helping to guide further experimental research and risk assessment.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-octanol |

| This compound |

| Alumina (B75360) |

| Benzyl (B1604629) butyl phthalate |

| Bisphenol A (BPA) |

| C16 Alkylphenol |

| Dihydrotestosterone (DHT) |

| Ethylene (B1197577) oxide |

| Florisil |

| Hexane (B92381) |

| Hydrogen peroxide |

| Iron |

| Monochlorophenol |

| Nonylphenol |

| Nonylphenol ethoxylates (NPEs) |

| Octene |

| Octylphenol |

| Octylphenol ethoxylates (OPEs) |

| Ozone |

| Pentachlorophenol |

| Phthalic acid |

| Potassium hydroxide |

| Silica (B1680970) gel |

| Sodium hydroxide |

| Titanium dioxide |

| 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) |

| 4-nonylphenol (NP) |

Q & A

Q. What are the common synthetic routes for preparing 2-(Octylphenoxy)ethanol, and how can reaction conditions be optimized?

this compound is typically synthesized via ethoxylation of octylphenol using ethylene oxide under controlled alkaline conditions. Optimization involves adjusting catalyst concentration (e.g., NaOH or KOH), temperature (80–120°C), and ethylene oxide stoichiometry to control the degree of ethoxylation. Reaction progress can be monitored using gas chromatography (GC) to track ethylene oxide consumption. Post-synthesis purification may involve vacuum distillation or column chromatography to remove unreacted precursors .

Q. How can researchers determine critical micelle concentration (CMC) and cloud point for this compound?

- CMC Determination : Use surface tension measurements via a tensiometer. Plot surface tension vs. log concentration; the inflection point corresponds to CMC. For this compound, CMC is ~0.005% (w/v) .

- Cloud Point : Prepare a 1% aqueous solution and heat gradually. The temperature at which the solution turns cloudy (due to phase separation) is recorded. For branched derivatives, the cloud point ranges from 63–67°C .

Q. What are the primary research applications of this compound in analytical chemistry?

It is widely used as a non-ionic surfactant in:

- Cloud Point Extraction (CPE) : Enhances preconcentration of trace metals (e.g., silver) by forming micellar complexes with ligands like dithizone. Optimize pH (~4.0) and Triton X-114 concentration to achieve >95% extraction efficiency .

- Chromatography : Acts as a mobile-phase additive to improve peak resolution in reversed-phase HPLC .

Advanced Research Questions

Q. How does this compound facilitate membrane protein solubilization, and what experimental parameters are critical?

In membrane protein purification, this compound (e.g., IGEPAL CA-630) disrupts lipid-protein interactions at concentrations of 0.1–1% (w/v). Key parameters:

- Buffer Compatibility : Use near-neutral pH (7.0–8.0) and low ionic strength to prevent denaturation.

- Temperature Control : Maintain 4°C to avoid protein aggregation.

- Detergent Removal : Post-solubilization, use dialysis or size-exclusion chromatography to replace the detergent with milder alternatives (e.g., CHAPS) .

Q. How can conflicting data on this compound’s role in gas holdup be resolved?

In antifoam formulations (e.g., Q2-3183A), this compound may increase gas holdup, posing risks in industrial reactors. To resolve contradictions:

- Component Interaction Analysis : Use factorial design experiments to isolate effects of individual components (e.g., silica vs. surfactant).

- Dynamic Foam Testing : Measure gas holdup under simulated process conditions (e.g., shear rate, temperature) to identify synergistic effects with polypropylene glycol (PPG) .

Q. What advanced spectroscopic methods are suitable for quantifying this compound in complex mixtures?

- HPLC-ELSD : Employ hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) for quantification without derivatization.

- GC-MS : Derivatize using BSTFA to enhance volatility, then analyze via selective ion monitoring (SIM) for fragments like m/z 149 (ethylene oxide backbone) .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., surfactant efficacy vs. gas holdup), use sensitivity analysis to rank variables by impact .

- Safety Protocols : Refer to SDS guidelines for handling; use respiratory protection (FFP2 masks) and chemical-resistant gloves due to its low vapor pressure (0.02 mmHg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.